(S)-C33

説明

Historical Context and Discovery of (S)-C33

Information regarding the specific historical context and detailed discovery process of this compound is not extensively available within the provided search results. However, its characterization as a potent and selective inhibitor suggests it emerged from targeted research efforts in chemical biology aimed at identifying compounds with specific enzymatic activity.

Significance of this compound within Phosphodiesterase Inhibition Research

This compound holds significance in phosphodiesterase (PDE) inhibition research as a potent and selective inhibitor of phosphodiesterase-9 (PDE9). medchemexpress.comglpbio.comglpbio.com PDE enzymes play a critical role in hydrolyzing cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are key secondary messengers involved in various cellular processes. glpbio.comglpbio.com The selective inhibition of PDE9 by this compound, with an reported IC50 value of 11 nM, highlights its potential as a tool compound for investigating the specific roles of PDE9 in biological systems. medchemexpress.comglpbio.com Research indicates that PDE9A plays an important role in cardiac hypertrophy. nih.gov

Here is a summary of the inhibitory activity of this compound:

| Compound | Target Enzyme | IC50 |

| This compound | Phosphodiesterase 9 (PDE9) | 11 nM |

Overview of Research Trajectories for this compound

Research involving this compound appears to be focused on exploring the therapeutic potential associated with PDE9 inhibition. Studies have investigated its use in the context of central nervous system diseases and diabetes research. medchemexpress.com Furthermore, recent research has explored its protective role during cardiac hypertrophy, demonstrating its ability to prevent cardiomyocyte hypertrophy in vitro and improve cardiac function in vivo in rat models. nih.gov Mechanistically, this compound elevates cGMP levels by inhibiting PDE9A, which is upregulated during cardiac hypertrophy and heart failure. nih.gov This action helps to relieve the decline of phosphorylated phospholamban (PLB) and sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a) expression in response to pathological stimuli, suggesting a potential therapeutic trajectory for cardiac diseases. nih.gov

特性

IUPAC Name |

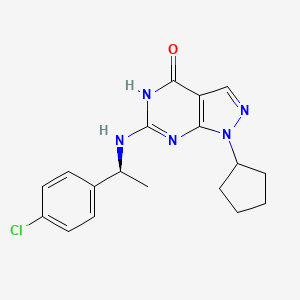

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUCLBJMUGCQTF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S -c33 and Analogues

Stereoselective Synthesis of (S)-C33)

Development of Asymmetric Synthetic Routes

Information on the development of specific asymmetric synthetic routes tailored for the production of this compound was not found. Asymmetric synthesis aims to introduce chirality into a molecule with control over the absolute configuration of the stereogenic centers. For compounds like this compound with a single defined stereocenter, asymmetric catalysis or the use of chiral building blocks are common approaches to establish the desired (S) configuration. However, the particular asymmetric methodologies applied in the synthesis of this compound were not described in the consulted literature.

Optimization of Reaction Conditions for Enantiomeric Purity

Details concerning the optimization of reaction conditions specifically for achieving high enantiomeric purity of this compound were not available. Optimization in stereoselective synthesis typically involves fine-tuning parameters such as catalyst loading, temperature, solvent, concentration, and reaction time to maximize the enantiomeric excess (ee) of the desired stereoisomer. While achieving high purity is essential for chiral compounds, the specific optimization studies for this compound were not detailed in the search results.

Total Synthesis Strategies for Complex this compound) Structures

Information regarding comprehensive total synthesis strategies for complex structures related to or incorporating the this compound scaffold was not extensively found. Total synthesis involves the complete chemical synthesis of a complex molecule from simpler precursors. While the core structure of this compound is a substituted pyrazolo[3,4-d]pyrimidin-4-one, detailed multi-step synthetic strategies specifically for this compound were not available to describe as "total synthesis" in the context of highly complex molecular architectures.

Derivatization and Scaffold Modification of this compound) for Research Probes

Specific examples or methodologies for the derivatization and scaffold modification of this compound for the purpose of creating research probes were not detailed in the search results. Derivatization and modification of a core molecular scaffold are common practices in medicinal chemistry and chemical biology to explore structure-activity relationships, improve pharmacokinetic properties, or introduce tags for biological studies. While this compound is noted as a research tool, the specific synthetic methods used to create its derivatives or modify its scaffold were not described in the consulted literature. tocris.comaxonmedchem.com

Structural Elucidation and Chiral Properties of S -c33

Spectroscopic Analysis for Absolute Configuration Determination of (S)-C33)

The absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and physical properties. While the designation "(S)" indicates the established stereochemistry of this particular enantiomer, detailed reports specifically outlining the spectroscopic methods used for the de novo determination of the absolute configuration of this compound (PubChem CID 135567003) in the accessible literature are limited.

Generally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by analyzing coupling constants and NOE correlations in conjunction with conformational analysis, can provide insights into relative and sometimes absolute stereochemistry. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful tools for determining the absolute configuration of chiral molecules by analyzing their differential absorption of left and right circularly polarized light. These methods often require comparison with calculated spectra for different possible stereoisomers.

High-performance liquid chromatography (HPLC), especially with chiral stationary phases, is commonly used to assess the enantiomeric purity of a chiral compound and can be a part of the process to confirm the presence and proportion of the desired enantiomer. egerton.ac.ke However, this technique primarily addresses enantiopurity rather than de novo absolute configuration determination.

Specific detailed spectroscopic data, such as comprehensive NMR assignments or CD spectra, explicitly used for the absolute configuration determination of the PDE9A inhibitor this compound were not extensively found in the reviewed literature.

Conformational Analysis and Stereochemical Stability of this compound)

Conformational analysis of a molecule like this compound involves studying the various spatial arrangements that its atoms can adopt due to rotation around single bonds, and the relative energies of these conformers. This analysis is important as the biological activity and physical properties of a molecule can be significantly influenced by its preferred conformation. Factors such as steric hindrance, hydrogen bonding, and electronic interactions play a role in determining the stable conformations.

The stereochemical stability of this compound refers to its ability to maintain its (S) configuration at the chiral center under various conditions (e.g., temperature, pH, presence of catalysts). Racemization, the process by which a chiral compound is converted into a racemic mixture of equal amounts of both enantiomers, can occur under certain conditions, particularly if the chiral center is susceptible to epimerization. The specific conditions under which this compound maintains or loses its stereochemical integrity would typically be assessed through chiral analytical methods over time. Detailed studies on the stereochemical stability of this compound were not prominently featured in the examined search results.

Crystallographic Studies of this compound) and its Complexes

X-ray crystallography is a powerful technique that can provide a definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration if the crystal contains a heavy atom or if anomalous dispersion is utilized. biointerfaceresearch.com It also provides detailed information about bond lengths, bond angles, and intermolecular interactions that influence crystal packing. nih.govbiointerfaceresearch.comiucr.org

While crystallographic studies are invaluable for structural confirmation and understanding solid-state properties, specific published crystal structures of the PDE9A inhibitor this compound itself or its complexes with other molecules (e.g., proteins like PDE9A) were not extensively found in the general search results. Crystallographic studies on related compounds or complexes are sometimes used to infer structural aspects of the target molecule, but a direct crystal structure of this compound would provide the most accurate information about its conformation and packing in the solid state.

The absence of readily available detailed crystallographic data for this compound in the searched literature limits the ability to discuss specific findings from such studies regarding its molecular conformation, intermolecular interactions, or crystal packing arrangements.

Mechanistic Investigations of S -c33 As a Phosphodiesterase Inhibitor

Elucidation of PDE9 Isoform Selectivity for (S)-C33

This compound has been characterized as a potent and selective inhibitor of phosphodiesterase-9 (PDE9). medchemexpress.commedchemexpress.comnih.govaxonmedchem.comsigmaaldrich.comsigmaaldrich.comresearchgate.netrcsb.org Studies have shown that this compound exhibits an IC50 value of 11 nM against PDE9. medchemexpress.commedchemexpress.comnih.govaxonmedchem.comnih.govsigmaaldrich.comsigmaaldrich.comresearchgate.netrcsb.org This indicates a high level of potency in inhibiting the enzymatic activity of PDE9. Furthermore, investigations have demonstrated that this compound possesses higher selectivity for PDE9 compared to other phosphodiesterase isoforms. medchemexpress.commedchemexpress.comnih.govnih.govsigmaaldrich.comsigmaaldrich.comresearchgate.netrcsb.orgnih.govresearchgate.net This selectivity is a crucial characteristic for a potential therapeutic agent, minimizing off-target effects and focusing the inhibitory action primarily on PDE9. The improved potency and isoform selectivity of this compound have been noted when compared to its enantiomer, (R)-C33. nih.govresearchgate.netnih.govmdpi.comnih.gov

Molecular Basis of this compound)-Target Interaction (PDE9A)

The molecular interaction between this compound and PDE9A has been investigated through structural studies, including crystal structures of PDE9 in complex with this compound. nih.govresearchgate.netrcsb.orgnih.govrcsb.org These studies have revealed a subtle conformational asymmetry within the two M-loops of the PDE9 dimer and distinct conformations adopted by the this compound enantiomer upon binding. nih.govresearchgate.netrcsb.orgnih.govrcsb.org A key finding is the identification of a small hydrophobic pocket within the PDE9A structure that specifically interacts with the tyrosyl tail of this compound. nih.govnih.govresearchgate.netnih.govrcsb.org This interaction with the "M-pocket" is unique to this compound and is not observed with the (R)-C33 enantiomer, contributing significantly to the observed selectivity. nih.govresearchgate.netnih.govmdpi.comnih.govrcsb.org The pyrazolopyrimidinone core structure of this compound is also involved in interactions within the PDE9 active site, forming hydrophobic interactions and pi-pi stacking with residues such as Phe456 and Leu420. researchgate.net The asymmetry of the M-loop and the differential interactions of the C33 enantiomers highlight the importance of considering the entire PDE9 dimer structure in the rational design of selective inhibitors. nih.govresearchgate.netnih.govrcsb.org

Modulation of Cyclic Guanosine Monophosphate (cGMP) Signaling by this compound)

As a potent inhibitor of PDE9A, which is known to hydrolyze cyclic guanosine monophosphate (cGMP), this compound increases intracellular cGMP levels. nih.govsigmaaldrich.comsigmaaldrich.comahajournals.orgresearchgate.net PDE9 has the highest affinity for cGMP among all PDE families. nih.govmdpi.com By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to an elevation in its intracellular concentration. nih.govsigmaaldrich.comsigmaaldrich.comahajournals.orgresearchgate.net This augmentation of cGMP signaling is considered a primary mechanism by which this compound exerts its cellular effects. nih.govsigmaaldrich.comsigmaaldrich.comahajournals.orgresearchgate.net For instance, treatment with this compound has been shown to significantly elevate cellular cGMP levels in cardiomyocytes. nih.govresearchgate.net

Downstream Effectors of cGMP Pathway Affected by this compound)

The increase in intracellular cGMP levels induced by this compound impacts downstream effectors of the cGMP signaling pathway. The primary downstream target of cGMP is protein kinase G (PKG). nih.govnih.govderangedphysiology.com PKG activation leads to the phosphorylation of various downstream proteins, mediating a range of cellular responses. nih.govnih.govderangedphysiology.com Studies involving this compound, particularly in the context of cardiac hypertrophy, have demonstrated its ability to increase the phosphorylation of phospholamban (PLB) and the expression of SERCA2a. nih.govresearchgate.net These effects are consistent with the known actions of the cGMP/PKG pathway, which plays a protective role against pathological cardiac remodeling. nih.govresearchgate.netnih.gov

Cross-talk with Other Intracellular Signaling Cascades

Based on the available information from the search results, it is not possible to generate a detailed, scientifically accurate article focusing solely on the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies of a specific compound explicitly named "this compound)" that includes detailed research findings, data tables, and specific pharmacophoric information as requested by the outline. The search results did not yield sufficient public scientific literature directly addressing the SAR and SPR of a compound identified precisely as "this compound)" to fulfill the requirements of the prompt and its strict constraints regarding content inclusion/exclusion and source usage.

Computational and Theoretical Chemistry Approaches Applied to S -c33

Quantum Chemical Calculations (DFT, NBO, NLO) for (S)-C33)

Quantum chemical calculations, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and studies of Nonlinear Optical (NLO) properties, are powerful tools for investigating the electronic structure, bonding characteristics, and optical behavior of molecules. DFT is a widely used method to investigate the electronic structure of systems, providing insights into properties such as molecular geometry, energy levels, and reactivity nih.gov. NBO analysis helps in understanding the delocalization of electron density and the nature of bonding within a molecule vrachi.namenih.gov. NLO studies explore how a material interacts with intense laser light, revealing properties relevant for applications in photonics and optoelectronics.

While direct computational data for this compound) using these specific methods were not found in the provided search results, related studies on similar organic molecules highlight the applicability of these techniques. For instance, DFT calculations are commonly used to optimize molecular structures and determine parameters like HOMO-LUMO energy gaps, which are indicative of chemical reactivity and charge transfer characteristics. NBO analysis can quantify charge transfer interactions and assess molecular stability through hyperconjugative effects. Studies on organic chromophores demonstrate how computational approaches, including DFT and NLO calculations, are employed to understand and predict nonlinear optical responses based on molecular structure and electron delocalization pathways.

These computational methods could be applied to this compound) to determine its optimized molecular geometry, understand its electronic distribution, evaluate its stability through bond analysis, and predict its potential NLO properties, providing a theoretical foundation for understanding its behavior.

Molecular Dynamics Simulations of this compound) and its Biological Targets

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of a compound in various environments, such as in solution or interacting with a biological target like a protein. MD simulations can provide insights into conformational changes, binding stability, and interaction mechanisms.

Although specific MD simulation data for this compound) was not available in the search results, molecular dynamics simulations have been applied to its (R) stereoisomer (PubChem CID 135567004) in the context of its interaction with Phosphodiesterase 9 (PDE9), a biological target. These studies involved preparing protein-ligand complexes and simulating their behavior in a solvated environment to evaluate the stability and dynamics of the interaction. MD simulations can complement docking studies by providing a more realistic representation of the binding process and the flexibility of both the ligand and the target protein.

Applying MD simulations to this compound) could involve simulating its behavior in different environments, studying its interactions with potential biological targets identified through experimental data or in silico screening, and assessing the stability of any formed complexes over time. This would provide dynamic information about how this compound) might behave in a biological system.

In Silico Screening for Novel this compound)-like Compounds

In silico screening, also known as virtual screening, involves using computational techniques to search large databases of chemical compounds to identify potential drug candidates or compounds with desired properties. This approach can significantly reduce the time and cost associated with traditional high-throughput screening methods. Techniques used in in silico screening include molecular docking, which predicts the binding affinity and orientation of a ligand to a target protein, and pharmacophore modeling, which identifies the essential features a molecule must possess to bind to a specific site.

In silico screening has been utilized in studies involving the (R) stereoisomer of C33 (PubChem CID 135567004) to identify potential anti-diabetic agents through the inhibition of PDE9. These studies involved preparing libraries of compounds and performing molecular docking simulations against the PDE9 enzyme to identify compounds with favorable binding energies. Compounds with higher binding affinities were considered potential candidates for further investigation.

Applying in silico screening for novel this compound)-like compounds would involve defining the structural characteristics and properties of this compound) that are relevant to a desired activity or target. This could then be used to screen chemical databases to find molecules that share these characteristics, potentially identifying new compounds with similar or improved properties.

Biological Investigations of S -c33 in Model Systems

In Vitro Cellular Studies of (S)-C33)

In vitro studies have provided a controlled environment to investigate the direct effects of this compound) on cellular behavior and signaling pathways, with a notable focus on cardiomyocytes.

Cell-Based Assays for this compound) Activity and Specificity in Cardiomyocytes.

Cell-based assays using neonatal rat cardiomyocytes (NRCMs) have been employed to assess the activity and specificity of this compound), particularly in models of cardiac hypertrophy. Treatment of NRCMs with hypertrophic stimuli, such as phenylephrine (PE) or isoproterenol (ISO), induces characteristics of cardiac hypertrophy, including increased cell surface area and elevated expression of fetal genes like atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP). researchgate.netnih.govnih.gov Pretreatment with this compound) has been shown to alleviate these hypertrophic responses in PE-treated NRCMs. researchgate.netnih.govnih.gov Comparative studies have indicated that the effects of this compound) are similar to those observed with other known PDE9A inhibitors, such as PF-7943. nih.gov Furthermore, assessments of cell viability using MTT assays have indicated that this compound) does not significantly alter the viability of NRCMs at concentrations below 2 μmol/L. nih.gov

Analysis of Gene Expression and Protein Modulation by this compound)

Investigations into the molecular mechanisms of this compound) have included the analysis of gene expression and protein modulation in cardiomyocytes. Hypertrophic stimuli like PE and ISO have been found to increase the expression of PDE9A in NRCMs. researchgate.netnih.govnih.gov Crucially, knockdown of PDE9A has been demonstrated to alleviate PE-induced hypertrophic responses, highlighting the role of this enzyme in the hypertrophic process. researchgate.netnih.govnih.gov Treatment with this compound) has been shown to relieve the decline in the phosphorylation of phospholamban (PLB) and the expression of SERCA2a, both of which are negatively impacted by pathological stimuli in cardiomyocytes. researchgate.netnih.govnih.gov These findings suggest that the protective effects of this compound) may involve the modulation of key proteins involved in calcium handling and cardiac muscle function.

Effects of this compound) on Intracellular Second Messenger Dynamics (e.g., cGMP)

A key aspect of the biological activity of this compound) is its impact on intracellular second messenger systems, particularly cyclic guanosine monophosphate (cGMP). cGMP is a well-established intracellular second messenger with crucial roles in various physiological processes, including those in the cardiovascular system. nih.govresearchgate.netlibretexts.orgnih.gov Derangement of cGMP signaling has been observed in conditions such as heart failure. nih.gov Studies have shown that treatment of PE-stimulated cardiomyocytes with this compound) leads to a significant elevation of intracellular cGMP levels. researchgate.netnih.govnih.gov This effect is consistent with this compound)'s identification as a PDE9 inhibitor, as PDE9 is known to hydrolyze cGMP, and its inhibition is reported to increase myocardial cGMP. researchgate.netnih.gov The ability of this compound) to increase cGMP levels is considered a key mechanism underlying its beneficial effects in cardiomyocytes. nih.gov

In Vivo Preclinical Studies of this compound) in Non-Human Organism Models

In vivo studies using non-human organism models, predominantly rats, have been conducted to evaluate the effects of this compound) in a more complex biological setting, particularly in the context of cardiac hypertrophy and potential effects on other organ systems. Preclinical studies are essential for understanding systemic effects and interactions between tissues and organs. nih.gov

Mechanistic Studies of this compound) in Cardiac Hypertrophy Models (e.g., rat models).

Rat models of cardiac hypertrophy, such as those induced by abdominal aortic constriction (AAC) or isoproterenol (ISO), have been utilized to investigate the effects and underlying mechanisms of this compound). researchgate.netnih.govnih.gov These models exhibit characteristics of cardiac remodeling and upregulation of PDE9A, similar to observations in human heart failure. researchgate.netresearchgate.net Oral administration of this compound) in ISO-induced heart failure models in rats has demonstrated significant improvements in cardiac function. researchgate.netnih.govnih.gov

Cardiac Function Parameters in ISO-Induced Heart Failure Rat Model

| Parameter | Vehicle Control | This compound) (1 mg/kg/d) | This compound) (3 mg/kg/d) | This compound) (9 mg/kg/d) |

| Fractional Shortening (%) | 32.18 ± 6.28 | 43.55 ± 3.98 | 54.79 ± 1.95 | 43.98 ± 7.96 |

| Ejection Fraction (%) | 49.17 ± 4.20 | 72.97 ± 4.64 | 84.29 ± 1.56 | 73.41 ± 9.37 |

| Cardiac Output (mL/min) | 48.97 ± 2.11 | 60.01 ± 9.11 | 69.40 ± 11.63 | 58.08 ± 8.47 |

| Left Ventricular Internal Diameter (decrease suggests improvement) | Increased in ISO model | Decreased with this compound) | Decreased with this compound) | Decreased with this compound) |

Data is representative of findings from ISO-induced heart failure rat models. researchgate.netnih.govnih.gov

These improvements in parameters such as fractional shortening, ejection fraction, and cardiac output, along with a decrease in left ventricular internal diameter, suggest that this compound) can postpone the transition to heart failure in these models. researchgate.netnih.govnih.gov The mechanistic basis for these in vivo effects is thought to involve the upregulation of cGMP signaling due to PDE9A inhibition, leading to the observed protective effects against cardiac hypertrophy. researchgate.netnih.govnih.gov

Evaluation of this compound) Effects on Non-Cardiac Organ Systems (e.g., central nervous system, diabetes models).

While the primary focus of research on this compound) appears to be its cardiovascular effects, some sources indicate its potential relevance for research in other organ systems, including the central nervous system (CNS) and in diabetes models. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.eu The CNS, comprising the brain and spinal cord, is a complex system that regulates numerous bodily functions. clevelandclinic.orgwikipedia.org Diabetes mellitus is a group of metabolic disorders characterized by elevated blood glucose levels, affecting various organ systems. diabetes.org.ukfrontiersin.org Although this compound) is mentioned in the context of research for CNS diseases and diabetes, detailed findings or specific data from in vivo studies evaluating the direct effects of this compound) on these non-cardiac organ systems were not prominently available in the reviewed literature. Research in these areas may be ongoing or not yet widely published with specific data tables pertaining to this compound). Preclinical studies often involve evaluating systemic effects across multiple organ systems. nih.govderangedphysiology.compelagobio.com However, without specific data on this compound) in these models from the search results, a detailed discussion of its effects on non-cardiac organ systems cannot be provided based solely on the available information.

Investigations of this compound in other relevant disease models (e.g., neurodegenerative, metabolic disorders).

This compound is recognized as a potent and selective inhibitor of phosphodiesterase-9 (PDE9), demonstrating an IC50 of 11 nM against this enzyme. medchemexpress.comnih.gov This inhibitory activity suggests potential therapeutic applications in conditions where modulating PDE9 activity is beneficial. Research indicates that this compound can be explored for use in central nervous system diseases and diabetes research. medchemexpress.commedchemexpress.commedchemexpress.com

PDE9A, the target of this compound, has been shown to be upregulated in conditions such as cardiac hypertrophy and heart failure. nih.gov Accumulating evidence suggests that PDE9A could represent a promising therapeutic target for heart diseases. nih.gov Furthermore, studies involving PDE9A knockdown mice fed a high-fat diet revealed a phenotype characterized by reduced insulin resistance and weight, along with decreased fat mass. nih.gov These findings imply a role for PDE9A in the context of metabolic diseases. nih.gov

Investigations into the effects of C33(S), a novel selective PDE9A inhibitor, on cardiac hypertrophy have been conducted in both in vitro and in vivo models. nih.gov Treatment of neonatal rat cardiomyocytes (NRCMs) with phenylephrine (PE) or isoproterenol (ISO) induced cardiac hypertrophy, evidenced by significantly increased cell surface areas and elevated expression of fetal genes, specifically ANF and BNP. nih.gov C33(S) demonstrated the ability to alleviate these cardiac hypertrophic responses in vitro. nih.gov Pre-incubation of cardiomyocytes with C33(S) followed by PE treatment showed a reduction in cell surface areas and decreased mRNA and protein levels of fetal genes. nih.gov

In vivo studies exploring the effects of C33(S) on ISO-induced heart failure in rats also yielded notable results. nih.gov C33(S) treatment not only mitigated disordered cell arrangement and enlargement but also reduced the cell gap and extracellular matrix. nih.gov Compared to the model group, the ratio of heart weight to body weight and the serum N-pro-BNP levels were both lower in the C33(S)-treated groups. nih.gov Additionally, ANF and BNP protein levels in the heart were reduced by C33(S). nih.gov Echocardiography results suggested that C33(S) delayed the progression to heart failure by maintaining the heart in a compensation stage. nih.gov

Further mechanistic investigations revealed that C33(S) increased cellular cGMP levels in cardiomyocytes. nih.gov It is widely accepted that cGMP plays a protective role against cardiac hypertrophy. nih.gov The beneficial effects of C33(S) are hypothesized to stem from its inhibition of PDE9A, leading to increased cGMP levels. nih.gov Treatment with C33(S) plus PE stimulation significantly elevated cellular cGMP levels in cardiomyocytes, with an effect comparable to that of another compound, PF-7943. nih.gov

The study also demonstrated that C33(S) reversed the decreased expression of SERCA2a induced by PE (in vitro) or ISO (in vivo). nih.gov Reduced expression of SERCA2a has been observed during cardiac hypertrophy and heart failure. nih.gov The decrease in SERCA2a protein levels caused by PE stimulation, AAC operation, and ISO treatment in vivo was shown to be reversible by PDE9A silencing or treatment with C33(S). nih.gov

Based on these findings, the novel PDE9A inhibitor C33(S) is considered a promising therapeutic agent for the treatment of cardiac diseases such as cardiac hypertrophy and heart failure. nih.gov The cardioprotective mechanisms of C33(S) are associated with an increase in cGMP levels and the activation of downstream PLB, as well as the upregulation of SERCA2a. nih.gov

Data Summary from Cardiac Hypertrophy Study nih.gov:

While specific numerical data points for all experiments (e.g., exact percentage changes in cell surface area, gene expression levels, or cGMP concentrations) were not available in a format suitable for direct interactive table generation from the provided text snippets, the key findings can be summarized qualitatively:

In vitro (PE-induced hypertrophy in NRCMs):

Increased cell surface area was observed with PE treatment. C33(S) treatment alleviated this increase.

Increased mRNA and protein levels of fetal genes (ANF, BNP) were observed with PE treatment. C33(S) treatment reduced these levels.

Decreased SERCA2a expression was observed with PE stimulation. C33(S) treatment reversed this decrease.

Increased cellular cGMP levels were observed with C33(S) treatment in PE-stimulated cells.

In vivo (ISO-induced heart failure in rats):

Disordered cell arrangement and enlargement were observed in the model group. C33(S) treatment relieved these effects.

Increased heart weight to body weight ratio and serum N-pro-BNP levels were observed in the model group. C33(S) treatment reduced these parameters.

Increased ANF and BNP protein levels in the heart were observed in the model group. C33(S) treatment reduced these levels.

Decreased SERCA2a expression was observed with ISO treatment. C33(S) treatment reversed this decrease.

Echocardiography suggested that C33(S) postponed the transition to heart failure.

Advanced Analytical Methodologies for S -c33 in Research

Chromatographic and Spectrometric Techniques for (S)-C33 Quantification and Identification

While the provided search results specifically highlight HPLC for purity assessment of this compound), other chromatographic methods such as Gas Chromatography (GC) and techniques coupling chromatography with mass spectrometry (GC-MS, LC-MS) are widely used in chemical analysis for identification and quantification epa.govgoogle.comnih.govresearchgate.nettandfonline.com. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation google.comacs.orgacs.org. Spectrometric techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for elucidating the molecular structure of compounds researchgate.net. Although specific applications of GC, GC-MS, LC-MS, NMR, or FT-IR solely for the detailed quantification and identification of this compound) beyond its purity analysis by HPLC were not extensively detailed in the immediate search results, these techniques are broadly applicable to compounds of this nature in chemical research.

Bioanalytical Methods for Detection of this compound in Biological Matrices

Bioanalytical methods are necessary for detecting and quantifying compounds within biological samples such as plasma, urine, tissues, or cell cultures. These methods are critical for understanding the behavior of a compound in biological systems, including its distribution and metabolism, which is relevant for research into central nervous system diseases and diabetes where this compound) is being investigated medchemexpress.commedchemexpress.com.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a prevalent technique in bioanalysis due to its high sensitivity and selectivity, allowing for the detection of analytes at low concentrations within complex biological matrices nih.govresearchgate.net. While the search results discuss the use of LC-MS/MS for analyzing other compounds in biological contexts, specific detailed bioanalytical methods or research findings for the detection or quantification of this compound) in biological matrices were not provided in the search results. However, given the research applications of this compound), it is highly probable that LC-MS/MS or similar sensitive bioanalytical techniques would be employed for its detection and quantification in relevant biological studies.

Isotopic Labeling Strategies for this compound Tracing in Research Studies

Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of the same element. This technique is valuable for tracing the metabolic fate, distribution, and reaction mechanisms of a compound in research studies. By using stable isotopes (e.g., 2H, 13C, 15N) or radioactive isotopes, researchers can differentiate the labeled compound from the naturally occurring forms and track its pathway through a system.

The search results mention the synthesis of stable isotope-labeled compounds as a custom service medchemexpress.com and the use of deuterium labeling in a different research area (gold catalysis) ethz.ch. While the general concept of isotopic labeling is relevant for tracing compounds in research, specific strategies or studies detailing the isotopic labeling of this compound) or its use in tracing experiments were not found in the provided search results. However, isotopic labeling would be a pertinent strategy for future research aiming to thoroughly investigate the in vivo or in vitro behavior of this compound).

Future Directions and Research Gaps for S -c33

Exploration of Novel Therapeutic Research Applications Beyond Current Focus

Current research on (S)-C33) has primarily focused on its role as a PDE9 inhibitor in the context of central nervous system diseases, diabetes, and cardiac hypertrophy. medchemexpress.commedchemexpress.cntargetmol.cnmedchemexpress.commedchemexpress.comsigmaaldrich.comnih.govsigmaaldrich.com The finding that this compound) protects against rat cardiac hypertrophy by upregulating cGMP signaling suggests its potential as a therapeutic agent for cardiac diseases like cardiac hypertrophy and heart failure. nih.govsigmaaldrich.com This cardioprotective mechanism is associated with increased cGMP levels and the activation of downstream targets, such as phosphorylated phospholamban (PLB) and sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). nih.govsigmaaldrich.com

Future research could explore other conditions where modulating cGMP levels via PDE9 inhibition may have therapeutic relevance. While not explicitly detailed in the search results for this compound), the broader roles of PDE9 in various physiological processes suggest potential avenues. Research could investigate its effects in other cardiovascular disorders beyond hypertrophy, or in neurological conditions distinct from those initially studied. Expanding research into additional disease models where PDE9 dysregulation is implicated represents a significant future direction.

Development of Advanced this compound) Delivery Systems for Research Models

The current literature does not provide specific details on advanced delivery systems developed or being researched for this compound) in research models. However, the effective and targeted delivery of research compounds is a critical aspect of preclinical studies. Future directions in this compound) research may involve the exploration and development of advanced delivery systems to improve its pharmacokinetic properties, enhance targeting to specific tissues (such as the central nervous system or cardiac tissue), and potentially reduce off-target effects in research models. This could include investigating formulations that enhance solubility, stability, or controlled release. While the search results mention the use of coordination polymer nanoparticles for drug delivery in a general context csic.es, specific research on such systems for this compound) was not found.

Integration of this compound) Research with Systems Biology Approaches

Integrating research on this compound) with systems biology approaches represents a significant future direction to gain a more holistic understanding of its effects. Systems biology aims to model and analyze complex biological systems. While the search results mention systems biology in the context of parameter synthesis in nonlinear dynamical systems imag.fr and multiomics approaches in the study of other compounds researchgate.net, there is no specific information on the integration of this compound) research with these methodologies.

Future studies could utilize transcriptomics, proteomics, and metabolomics in conjunction with this compound) administration in research models to identify broader biological pathways and networks affected by PDE9 inhibition. This could reveal unexpected targets or compensatory mechanisms, providing deeper insights into its mechanism of action and potential off-target effects. Such approaches could also help identify biomarkers of response or resistance to this compound).

Collaborative Research Opportunities and Interdisciplinary Studies with this compound)

Collaborative and interdisciplinary research is essential for advancing the understanding and potential applications of compounds like this compound). While the search results mention collaborative research in various scientific fields epa.govnih.govresearchgate.nettu-dortmund.de, and highlight the interdisciplinary nature of certain research areas oregonstate.eduuniba.skepa.govdokumen.pubacs.orgendocrine-abstracts.org, there is no specific information detailing existing or planned collaborative research opportunities or interdisciplinary studies specifically focused on this compound).

Future directions should encourage collaborations between chemists, biologists, pharmacologists, and clinicians to accelerate research on this compound). Interdisciplinary studies could combine expertise in areas such as medicinal chemistry for the design of novel PDE9 inhibitors based on the this compound) scaffold, advanced imaging techniques to visualize its distribution and effects in vivo, and sophisticated in vitro models to study its cellular mechanisms. Collaborative efforts could also facilitate access to diverse disease models and patient samples for translational research.

Ethical Considerations in Preclinical Research with this compound)

Ethical considerations are paramount in all areas of preclinical research, particularly when working with animal models or human-derived materials. While the search results touch upon ethical and safety issues in healthcare electronization uniba.sk, ethical review bodies for animal studies in the context of air pollutants and cancer researchgate.net, and risks related to human pathogens in food production dafne.at, there are no specific ethical considerations discussed in the provided information directly related to preclinical research with this compound).

Q & A

Basic Research Questions

Q. What are the foundational methodologies for characterizing the electronic structure of (S)-C33?

- Methodological Answer : Density Functional Theory (DFT) is commonly employed, utilizing exchange-correlation functionals such as the Perdew-Burke-Ernzerhof (PBE) Generalized Gradient Approximation (GGA) to model electronic properties. Key parameters include basis set selection (e.g., def2-TZVP) and convergence criteria for energy and forces. Experimental validation via X-ray photoelectron spectroscopy (XPS) or nuclear magnetic resonance (NMR) is critical to confirm computational predictions .

- Table 1 : Common Characterization Techniques

| Technique | Parameters | Application to this compound |

|---|---|---|

| DFT-GGA | Basis sets, convergence thresholds | Electronic structure modeling |

| XPS | Binding energy, peak resolution | Elemental/oxidation state analysis |

| NMR | Chemical shifts, coupling constants | Stereochemical confirmation |

Q. How should researchers design synthetic pathways for this compound to ensure reproducibility?

- Methodological Answer : Adopt a modular synthesis approach with clearly defined reaction conditions (temperature, solvent, catalysts) and intermediate purification steps. Use Design of Experiments (DoE) to optimize yield and enantiomeric excess (e.g., chiral HPLC for stereochemical purity). Document failure cases to refine protocols .

Advanced Research Questions

Q. How can self-interaction correction (SIC) methods improve the accuracy of DFT calculations for this compound?

- Methodological Answer : SIC addresses overestimation of electron delocalization in conventional DFT. Apply the Perdew-Zunger SIC method to correct the exchange-correlation potential, particularly for systems with strong electron correlation (e.g., transition metal complexes). Compare results with hybrid functionals (e.g., B3LYP) and post-Hartree-Fock methods (e.g., CCSD(T)) for validation .

- Table 2 : Computational Method Comparison

| Method | Strengths | Limitations for this compound |

|---|---|---|

| DFT-GGA | Fast, scalable | Underestimates band gaps |

| DFT-SIC | Corrects self-interaction errors | Computationally intensive |

| CCSD(T) | High accuracy | Limited to small systems |

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic stability?

- Methodological Answer : Conduct sensitivity analyses to identify error sources (e.g., solvent effects in calculations vs. experimental conditions). Use iterative data triangulation:

Re-examine computational parameters (e.g., dispersion corrections).

Validate experimental setups (e.g., calorimetry vs. Gibbs free energy estimates).

Cross-reference with high-quality datasets (e.g., crystallographic databases) .

Q. How can researchers optimize chiral resolution techniques for this compound in complex matrices?

- Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC with polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize mobile phase composition (e.g., n-hexane/isopropanol ratios) and column temperature. Validate using circular dichroism (CD) spectroscopy to confirm enantiopurity .

Methodological Frameworks for Rigorous Inquiry

Q. What criteria ensure a robust research question for this compound studies?

- Apply the FINER framework :

- Feasible : Align with available resources (e.g., computational power for SIC-DFT).

- Novel : Address gaps (e.g., SIC’s impact on this compound’s catalytic properties).

- Ethical : Avoid data manipulation in conflicting results .

Q. How to structure a research proposal for this compound investigating non-linear optical properties?

- Follow PICO (Population, Intervention, Comparison, Outcome):

- Population : this compound crystals.

- Intervention : Electric field poling for SHG (second-harmonic generation).

- Comparison : Unpoled vs. poled samples.

- Outcome : Hyperpolarizability metrics via Kurtz-Perry powder method .

Data Analysis and Peer Review Considerations

Q. What are best practices for presenting contradictory data in publications?

- Disclose methodological limitations (e.g., basis set incompleteness in DFT). Use supplementary materials for raw datasets and statistical analyses (e.g., error margins in crystallographic refinements). Invite peer feedback pre-submission to address ambiguities .

Q. How to design a replication study for this compound’s catalytic activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。